molecular formula C14H11F3O2 B1450391 2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl CAS No. 1261832-73-8

2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl

Cat. No. B1450391
CAS RN: 1261832-73-8
M. Wt: 268.23 g/mol
InChI Key: ROUYWWVJNCVBLI-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-3'-(trifluoromethoxy)biphenyl (2H5M3TFMBP) is an organic compound that has been the subject of much scientific research. It is a derivative of biphenyl, and is composed of two benzene rings with a trifluoromethoxy group at the 3' position of one of the rings. The compound has been studied for its potential applications in drug synthesis, as well as its biochemical and physiological effects.

Scientific Research Applications

1. Antifungal Activity

Biphenyl derivatives have shown antifungal activity. For example, 3′-hydroxy-4′,5-dimethoxy-3,4-methylenedioxybiphenyl exhibited antifungal activity against Cladosporium cucumerinum and showed weak activity against Candida albicans and Trichophyton mentagrophytes (Bashir et al., 1992).

2. Liquid Crystalline Phases

Biphenyls with lateral methyl substituents can form thermotropic and lyotropic smectic and columnar liquid crystalline phases. This is due to microsegregation of hydrophilic regions from all-aromatic segments in the absence of a flexible alkyl chain (Kölbel et al., 1998).

3. Synthesis and Structural Analysis

New natural biphenyls have been identified and synthesized, such as in the study of Pentaphalangium solomonse Warb. These biphenyls were isolated and identified through various methods, contributing to the understanding of biphenyl structures (Cotterill, Owen, & Scheinmann, 1974).

4. Synthesis of Aromatic Compounds

The synthesis of trifluoromethoxylated aromatic compounds is significant in organic chemistry due to their pharmacological and biological properties. A user-friendly protocol for synthesizing these compounds demonstrates the importance of such molecules in pharmaceutical and agrochemical development (Feng & Ngai, 2016).

5. Chiral Discrimination in Chromatography

Chiral discrimination of biphenyl compounds, such as in the enantioseparation of biphenyls, is crucial in high-performance liquid chromatography (HPLC). This research helps in understanding the interactions and binding dynamics between chiral compounds (Yashima, Yamamoto, & Okamoto, 1996).

properties

IUPAC Name

4-methyl-2-[3-(trifluoromethoxy)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-9-5-6-13(18)12(7-9)10-3-2-4-11(8-10)19-14(15,16)17/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUYWWVJNCVBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=CC=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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